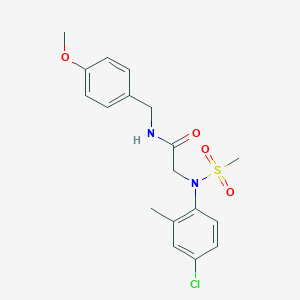![molecular formula C16H18ClNO B258596 N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a synthetic compound that has been studied for its potential applications in scientific research. BNC is a bicyclic molecule that contains a non-planar structure, which makes it unique from other compounds. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not fully understood, but it is believed to involve the binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to specific proteins or ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is important for T-cell activation and proliferation. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to bind to the protein FKBP12, which is involved in cellular signaling pathways. The binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to these proteins may alter their function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of ion channels, and the induction of apoptosis in cancer cells. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to inhibit the interaction between the proteins p53 and MDM2, which are involved in the regulation of cell growth and apoptosis. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to modulate the activity of ion channels, which are important for cellular signaling and communication. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments, including its high affinity and specificity for proteins and ion channels, its fluorescent properties, and its potential as an anticancer agent. However, there are also limitations to using N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research, including the development of new synthesis methods, the identification of new protein and ion channel targets, and the testing of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide as an anticancer agent in vivo. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide could be used to study the role of specific proteins and ion channels in cellular processes and diseases. Further research is needed to fully understand the potential applications of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in scientific research.
Synthesis Methods
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using several methods, including the Stille reaction, Suzuki-Miyaura coupling, and Sonogashira coupling. The Stille reaction involves the coupling of an organotin compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide with high yields and purity.
Scientific Research Applications
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe, an inhibitor of protein-protein interactions, and a modulator of ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-protein interactions. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been used as a fluorescent probe to visualize cellular structures and processes. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate ion channels, which are important for cellular signaling and communication.
properties
Product Name |
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(6Z)-N-(3-chlorophenyl)bicyclo[6.1.0]non-6-ene-9-carboxamide |
InChI |
InChI=1S/C16H18ClNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h3,5-8,10,13-15H,1-2,4,9H2,(H,18,19)/b8-3- |
InChI Key |
KTFMSXHNTBBWAF-BAQGIRSFSA-N |
Isomeric SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)/C=C\C1 |
SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
Canonical SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
